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molecular formula C11H15NO2 B1615417 4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde CAS No. 63619-28-3

4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde

Cat. No. B1615417
M. Wt: 193.24 g/mol
InChI Key: YOMFQNMFVOQTCI-UHFFFAOYSA-N
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Patent
US04997977

Procedure details

Following the procedure of Example I, 2-(ethylamino)ethanol is reacted with 4-fluorobenzaldehyde to provide 4-[N-ethyl-N-(2-hydroxyethyl)amino]benzaldehyde starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][OH:6])[CH3:2].F[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1>>[CH2:1]([N:3]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1)[CH2:4][CH2:5][OH:6])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCO)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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